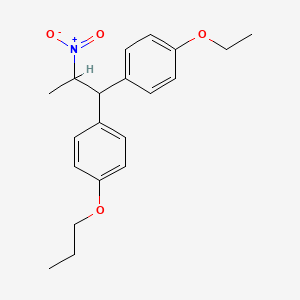
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a nitro group, and a propoxyphenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene typically involves multi-step organic reactions. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the propoxyphenyl group via Friedel-Crafts alkylation.
Etherification: Introduction of the ethoxy group through nucleophilic substitution.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzene ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism by which 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. The aromatic structure allows for interactions with various biological molecules, potentially affecting pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene can be compared with similar compounds such as:
1-Ethoxy-4-nitrobenzene: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
4-Nitrophenetole: Similar structure but without the propyl group, affecting its reactivity and uses.
4-Ethoxynitrobenzene: Another related compound with variations in substituent groups.
Properties
CAS No. |
62897-94-3 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethoxy-4-[2-nitro-1-(4-propoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C20H25NO4/c1-4-14-25-19-12-8-17(9-13-19)20(15(3)21(22)23)16-6-10-18(11-7-16)24-5-2/h6-13,15,20H,4-5,14H2,1-3H3 |
InChI Key |
QFHDLFLKTJVPCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
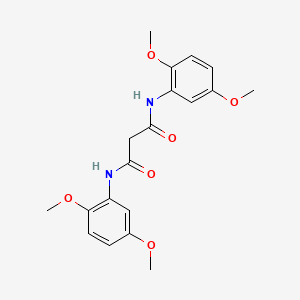

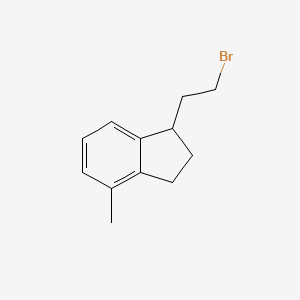
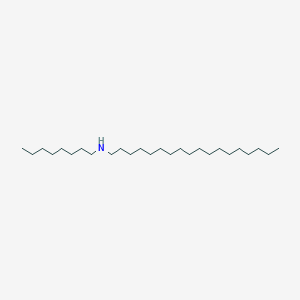
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)

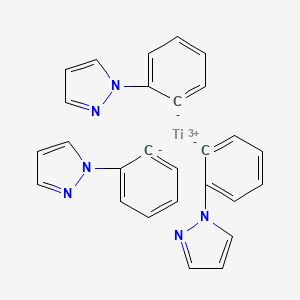
![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)

